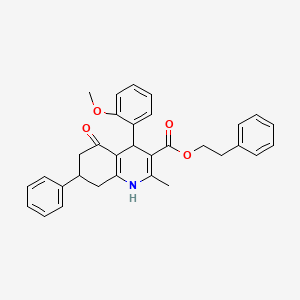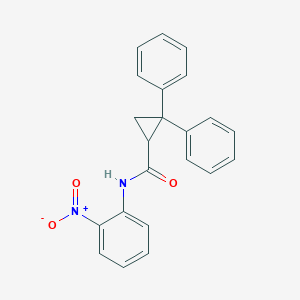![molecular formula C15H24N2S B5116576 N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine, also known as Methylthioamphetamine (MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior.
Wirkmechanismus
MTA acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity and the release of various hormones and neurotransmitters, leading to the characteristic effects of psychostimulants.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolism and energy expenditure. It also increases the release of various hormones and neurotransmitters, leading to an increase in alertness, focus, and motivation. MTA has also been shown to have neurotoxic effects on the brain, leading to damage to neurons and other brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for use in lab experiments. It is a potent psychostimulant that produces reliable and consistent effects on behavior and physiology. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, MTA also has several limitations. It has neurotoxic effects on the brain, making it unsuitable for long-term studies. It is also a controlled substance, making it difficult to obtain and use in some jurisdictions.
Zukünftige Richtungen
There are several future directions for the use of MTA in scientific research. One area of interest is the development of new psychostimulant drugs that are less toxic and have fewer side effects. Another area of interest is the study of the effects of psychostimulants on the brain and behavior in different populations, such as children, adolescents, and the elderly. Additionally, there is a need for more research on the long-term effects of psychostimulant use on the brain and behavior.
Conclusion
In conclusion, N-[2-(methylthio)phenyl]-1-propyl-4-piperidinaminephetamine (MTA) is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior. It is synthesized using various methods and acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. MTA has several advantages and limitations for use in lab experiments and has several future directions for research.
Synthesemethoden
MTA can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of benzyl methyl ketone with hydrochloric acid and formamide to produce MTA. Reductive amination involves the reaction of 4-methylthiophenyl-2-propanone with propylamine and sodium borohydride to produce MTA. The Mannich reaction involves the reaction of 4-methylthiophenyl-2-propanone with formaldehyde and propylamine to produce MTA.
Wissenschaftliche Forschungsanwendungen
MTA has been widely used in scientific research to study the central nervous system and its effects on behavior. It has been used to study the effects of psychostimulants on neurotransmitter release, neuronal activity, and behavior. MTA has also been used to study the effects of psychostimulants on the reward system and addiction.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-3-10-17-11-8-13(9-12-17)16-14-6-4-5-7-15(14)18-2/h4-7,13,16H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKRWZVKUGTTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)
![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)





![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
